molecular formula C14H11ClF4N2O3 B3450358 N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

Cat. No. B3450358
M. Wt: 366.69 g/mol
InChI Key: TXARXIJYBYDDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its efficacy in treating this debilitating condition. In

Mechanism of Action

N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide works by blocking the activity of a protein called RAGE (receptor for advanced glycation end products), which is involved in the inflammatory response in the brain. RAGE has been implicated in the development of Alzheimer's disease, and blocking its activity may reduce inflammation and the accumulation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in the brain and to decrease the accumulation of beta-amyloid plaques. In addition, this drug has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the blocking of RAGE activity by this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in lab experiments is that it has been extensively studied and optimized for its synthesis method. In addition, this drug has shown promising results in preclinical studies and is currently undergoing clinical trials, which may lead to its approval as a treatment for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One area of interest is the development of more potent and selective RAGE inhibitors that may be more effective in treating Alzheimer's disease. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on the brain.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been extensively studied for its potential as a treatment for Alzheimer's disease. Preclinical studies have shown that this drug can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These promising results have led to the development of clinical trials to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF4N2O3/c15-8-1-4-11(20-5-8)21-12(22)10-3-2-9(24-10)6-23-7-14(18,19)13(16)17/h1-5,13H,6-7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARXIJYBYDDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
Reactant of Route 2
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
Reactant of Route 3
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
Reactant of Route 5
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

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